3,8,13,18,23-Pentaazapentacosane
Overview
Description
3,8,13,18,23-Pentaazapentacosane is a compound that has been identified in human blood . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is also known as BE-4-4-4-4 .
Synthesis Analysis
The synthesis of 3,8,13,18,23-Pentaazapentacosane and its analogues has been reported in the literature . For instance, cis-Unsaturated analogues of 3,8,13,18,23-pentaazapentacosane (BE-4-4-4-4) have been synthesized and studied for their growth inhibitory effects on human prostate cancer cell lines .Molecular Structure Analysis
The molecular formula of 3,8,13,18,23-Pentaazapentacosane is C20H47N5 . Its average mass is 357.621 Da and its monoisotopic mass is 357.383148 Da .Scientific Research Applications
Cancer Research and Cell Growth Inhibition
One significant area of research involving 3,8,13,18,23-pentaazapentacosane (BE-4-4-4-4) is its use in cancer research. Studies have shown that unsaturated analogues of this compound, particularly those with unsaturations at the end of the chain, exhibit potent growth inhibitory effects on various human prostate cancer cell lines. These effects are not directly correlated with their ability to deplete cellular polyamine pools, indicating that the position of double bonds in the aliphatic backbone is a key determinant of cytotoxicity (Reddy et al., 2001).
Analytical Chemistry and Chromatography
The compound has also been studied in the field of analytical chemistry. Research has developed a high-performance liquid chromatographic method for determining the dansyl derivative of pentaazapentacosane pentahydrochloride. This method uses a reversed-phase C8 column and UV detection, indicating the compound's utility in chromatographic analysis (Heimbecher et al., 1997).
Structural Analysis and Macrocyclic Chemistry
Studies have also explored the structural characteristics of related compounds, such as macrocyclic azamacrocyclic compounds and their complexes. These research efforts contribute to the understanding of the structural and ligational properties of macrocyclic and macrobicyclic ligands, which are closely related to 3,8,13,18,23-pentaazapentacosane (Bencini et al., 1993).
Future Directions
The future research directions for 3,8,13,18,23-Pentaazapentacosane could involve further exploration of its potential role in determining cellular response to antitumor polyamine analogues . Ongoing research in spermine metabolism and its association with prostate cancer pathophysiology opens up new opportunities in the diagnostic and therapeutic roles of spermine in prostate cancer management .
properties
IUPAC Name |
N-ethyl-N'-[4-[4-[4-(ethylamino)butylamino]butylamino]butyl]butane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H47N5/c1-3-21-13-5-7-15-23-17-9-11-19-25-20-12-10-18-24-16-8-6-14-22-4-2/h21-25H,3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPQUDMGFNXAFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCCNCCCCNCCCCNCCCCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H47N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163735 | |
Record name | BE 4-4-4-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,8,13,18,23-Pentaazapentacosane | |
CAS RN |
147510-59-6 | |
Record name | BE 4-4-4-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147510596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BE 4-4-4-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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